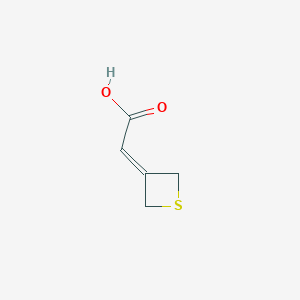

2-(Thietan-3-ylidene)acetic acid

Description

Contextual Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Chemistry

Four-membered rings containing a sulfur atom, such as thietanes, are gaining increasing attention in modern organic chemistry. wikipedia.orgwikipedia.org Historically less explored than their five- and six-membered counterparts, these strained ring systems are now recognized for their unique stereochemical properties and reactivity, which can be harnessed for the synthesis of complex molecules. enamine.netnih.gov Their utility as versatile building blocks and intermediates is a subject of ongoing research, with new synthetic methodologies continually being developed. nih.gov

Structural Characteristics and Chemical Importance of the Thietane (B1214591) Ring System

The thietane ring is a saturated four-membered heterocycle containing one sulfur atom and three carbon atoms. organic-chemistry.org Its structure imposes significant ring strain, which influences its chemical behavior and reactivity. nih.gov Thietanes can undergo various transformations, including ring-opening reactions, expansions, and functional group interconversions. nih.gov In the realm of medicinal chemistry, the thietane moiety is valued as a "privileged scaffold." enamine.net Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the three-dimensional nature of the thietane ring is a desirable feature in modern drug design, as it can lead to improved binding affinity and selectivity for biological targets. wikipedia.org

| Property | Description |

| Structure | Saturated four-membered ring with one sulfur and three carbon atoms. |

| Reactivity | Influenced by ring strain, leading to unique chemical transformations. |

| Medicinal Chemistry | Used to enhance physicochemical properties and introduce three-dimensionality in drug candidates. |

Structure

3D Structure

Properties

IUPAC Name |

2-(thietan-3-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S/c6-5(7)1-4-2-8-3-4/h1H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNQZASLIFFIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Chemical Reactivity and Transformative Potential of 2 Thietan 3 Ylidene Acetic Acid

Reaction Chemistry Involving the Exocyclic Thietan-3-ylidene Double Bond

The exocyclic double bond in 2-(Thietan-3-ylidene)acetic acid is an electron-deficient π-system due to the presence of the electron-withdrawing carboxylic acid group. This electronic nature dictates its reactivity, making it a prime candidate for cycloaddition and reduction reactions.

Cycloaddition Reactions at the Ylidene Position, Including 1,3-Dipolar Cycloadditions

The primary cycloaddition pathway for an electron-poor alkene, such as the title compound, is the 1,3-dipolar cycloaddition. wikipedia.orgijrpc.com This reaction involves the combination of a 4π-electron "1,3-dipole" with a 2π-electron "dipolarophile" to form a five-membered heterocyclic ring. youtube.comorganic-chemistry.org In this context, this compound serves as the dipolarophile.

The reaction is a concerted, pericyclic process, and its regioselectivity is governed by the frontier molecular orbital (FMO) theory. organic-chemistry.org Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. Common 1,3-dipoles that could be employed in reactions with this compound include:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with a nitrile oxide would yield a spirocyclic isoxazoline (B3343090) derivative, specifically a 3-substituted-spiro[thietane-3,5'-isoxazolin]-2'-yl)acetic acid.

Azides (R-N₃): The cycloaddition with an organic azide (B81097) would produce a spiro[thietane-3,4'-triazolin]-2'-yl)acetic acid derivative. This is a key example of what is often termed "click chemistry". ijrpc.com

Nitrones (R₂C=N⁺(R)-O⁻): Reaction with a nitrone would lead to the formation of a spiro[thietane-3,5'-isoxazolidin]-2'-yl)acetic acid.

Azomethine Ylides (R₂C=N⁺(R)-C⁻R₂): These dipoles would react to form spiro[thietane-3,2'-pyrrolidin]-yl)acetic acid derivatives.

The diastereoselectivity of such cycloadditions can often be high, influenced by the steric hindrance presented by the substituents on both the dipole and the dipolarophile. While specific experimental data for this compound is not prevalent, studies on analogous C2-symmetric vinyl sulfoxides in 1,3-dipolar cycloadditions have demonstrated high levels of diastereoselectivity. researchgate.net

| 1,3-Dipole Type | General Structure | Resulting Spirocyclic Heterocycle |

|---|---|---|

| Nitrile Oxide | R-CNO | Isoxazoline |

| Azide | R-N₃ | Triazoline |

| Nitrone | RCH=N(R)O | Isoxazolidine |

| Azomethine Ylide | RCH=N(R)CH₂ | Pyrrolidine |

Ring-Specific Transformations of the Thietane (B1214591) Heterocycle

The thietane ring is characterized by significant ring strain, making it susceptible to ring-opening and ring-expansion reactions. wikipedia.org Furthermore, the sulfur atom is readily oxidized.

Mechanisms and Regioselectivity of Thietane Ring-Opening Reactions

The thietane ring can be opened by both nucleophilic and electrophilic reagents.

Nucleophilic Ring-Opening: This process typically follows an Sₙ2 mechanism, where a nucleophile attacks one of the α-carbon atoms (C2 or C4), leading to the cleavage of a carbon-sulfur bond. The regioselectivity of the attack is influenced by steric and electronic factors. For an unsubstituted thietane, attack can occur at either α-carbon. However, in substituted thietanes, nucleophiles generally attack the less sterically hindered carbon atom. nih.govbeilstein-journals.org The presence of the 3-(ylidene)acetic acid moiety could electronically influence the ring, but steric factors are often dominant in directing the nucleophilic attack to the C2/C4 positions.

Electrophilic Ring-Opening: Electrophiles attack the lone pair of electrons on the sulfur atom, forming a sulfonium (B1226848) ion intermediate. This activates the ring, making it highly susceptible to subsequent nucleophilic attack on an adjacent carbon, which results in ring cleavage. For example, treatment with an alkyl halide would first form a thietanium salt, which is then opened by the halide ion.

Controlled Ring Expansion Reactions of the Thietane System

Thietanes can undergo ring expansion to form larger five- or six-membered sulfur-containing heterocycles, such as tetrahydrothiophenes or thianes. These reactions are often initiated by the reaction of the thietane with carbenes or carbenoids. acs.org

A general mechanism involves the initial attack of an electrophilic carbene on the sulfur atom to form a sulfur ylide. This is followed by a rearrangement, such as a beilstein-journals.orgacs.org-sigmatropic or Stevens rearrangement, which results in the insertion of the carbene carbon into one of the C-S bonds, thereby expanding the ring. The specific pathway and resulting product depend on the nature of the carbene and the substitution pattern of the thietane ring.

Oxidative Transformations of the Thietane Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.net This stepwise oxidation allows for the synthesis of thietane-1-oxide and thietane-1,1-dioxide derivatives.

Oxidation to Sulfoxide: The oxidation of the thietane sulfide (B99878) to a sulfoxide can be achieved with a single equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org This oxidation introduces a chiral center at the sulfur atom. For 3-substituted thietanes, this results in the formation of two diastereomers: cis and trans, depending on the orientation of the sulfoxide oxygen relative to the substituent at the C3 position. The diastereomeric ratio is influenced by the steric and electronic properties of the C3 substituent. researchgate.net

Oxidation to Sulfone: Further oxidation of the sulfoxide to the sulfone is accomplished using stronger oxidizing agents or an excess of the same reagents used for sulfoxide formation. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ at elevated temperatures are effective. researchgate.net The resulting sulfone is achiral at the sulfur center. The thietane dioxide ring is generally more stable than the parent thietane, showing resistance to ring-opening under various conditions. acs.org

| Reactant | Oxidizing Agent (Equivalents) | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione | H₂O₂ (2 mol) | Acetic acid, RT, 1 hr | Corresponding Sulfoxide (cis/trans mixture) | researchgate.net |

| 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione | H₂O₂ (10 mol) | Acetic acid, RT, overnight | Corresponding Sulfone | researchgate.net |

| 3-aryl-2-phenyl-1,3-thiazolidin-4-ones | Oxone® (3 equiv.) | RT, 1 hr | Corresponding Sulfoxide | researchgate.net |

| 3-aryl-2-phenyl-1,3-thiazolidin-4-ones | Oxone® (>3 equiv.) | High Temperature | Corresponding Sulfone | researchgate.net |

Stereochemical Control and Stereoselectivity in Thietane Ring Transformations

While specific studies on the stereoselective transformations of the thietane ring within this compound are not extensively documented, the inherent functionalities of the molecule present significant potential for stereocontrolled reactions. Key opportunities for inducing chirality lie in the transformation of the exocyclic alkene and the sulfur atom of the thietane ring.

Asymmetric Hydrogenation of the Exocyclic Double Bond: The exocyclic carbon-carbon double bond is a prime site for asymmetric hydrogenation. This reaction, if successful, would generate a chiral center at the 3-position of the thietane ring, leading to the synthesis of enantiomerically enriched 2-(thietan-3-yl)acetic acid. Analogous asymmetric hydrogenations of exocyclic α,β-unsaturated nitriles and enamides have been achieved with high enantioselectivity using chiral rhodium complexes, such as those with JosiPhos or Me-Duphos ligands. dicp.ac.cnnih.gov The application of similar chiral transition-metal catalysts to this compound could provide a direct route to chiral thietane-containing building blocks.

Stereoselective Oxidation of the Sulfur Atom: The sulfur atom in the thietane ring can be oxidized to form a chiral sulfoxide and subsequently an achiral sulfone. The oxidation of a sulfide to a sulfoxide creates a stereogenic center at the sulfur atom. The use of chiral oxidizing agents or catalysts could enable the enantioselective synthesis of one enantiomer of this compound S-oxide over the other. This approach introduces a new chiral element to the molecule, expanding its potential applications in stereoselective synthesis.

Diastereoselective Ring Modifications: Reactions that involve the thietane ring itself, such as ring-opening or expansion, could proceed with diastereoselectivity influenced by the existing geometry of the molecule. For instance, nucleophilic attack on the ring carbons could be directed by the steric bulk of the acetic acid side chain, leading to a preference for one diastereomeric product. While literature on these specific transformations for this molecule is sparse, the principles of stereocontrol in reactions of small, strained rings suggest that such selectivity is feasible. nih.govtandfonline.com

Chemical Modifications of the Acetic Acid Functional Group

The carboxylic acid moiety of this compound is readily amenable to a variety of chemical modifications, allowing for the synthesis of diverse derivatives such as esters, amides, and hydrazides. These transformations are crucial for modulating the compound's physicochemical properties and for its incorporation into larger, more complex molecules.

Esterification of the carboxylic acid group can be accomplished through several standard synthetic methods to produce a wide array of ester derivatives. The resulting esters, such as the known methyl 2-(thietan-3-ylidene)acetate, are often valuable as intermediates for further reactions or as final products with modified solubility and reactivity profiles. nih.gov

Common esterification methods applicable to this compound include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is typically performed under reflux conditions, with removal of water to drive the equilibrium towards the ester product.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate ester formation under mild conditions. orgsyn.org These reactions are often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) and can be performed at room temperature, which is advantageous for sensitive substrates. orgsyn.org

The versatility of these methods allows for the synthesis of a library of ester derivatives by varying the alcohol component, as illustrated in the table below.

| Alcohol | Potential Ester Product | Typical Reaction Method | Potential Application |

|---|---|---|---|

| Methanol | Methyl 2-(thietan-3-ylidene)acetate | Fischer-Speier or DCC/DMAP | Synthetic Intermediate |

| Ethanol (B145695) | Ethyl 2-(thietan-3-ylidene)acetate | Fischer-Speier or DCC/DMAP | Synthetic Intermediate |

| Benzyl alcohol | Benzyl 2-(thietan-3-ylidene)acetate | DCC/DMAP | Intermediate for hydrogenolysis |

| tert-Butanol | tert-Butyl 2-(thietan-3-ylidene)acetate | DCC/DMAP | Acid-labile protected acid |

| Ethylene glycol | Bis[2-(thietan-3-ylidene)acetyl] ethane-1,2-diol | DCC/DMAP | Dimeric structures, cross-linkers |

The conversion of the carboxylic acid to amides and hydrazides represents another fundamental class of transformations, yielding derivatives with significant potential in medicinal chemistry and materials science.

Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Modern peptide coupling reagents provide efficient and mild conditions for this transformation, minimizing side reactions and preserving stereochemical integrity if chiral amines are used. nih.govluxembourg-bio.com Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC, often used in combination with additives like HOBt (Hydroxybenzotriazole). nih.govfishersci.co.uk

| Amine | Potential Amide Product | Common Coupling Reagents |

|---|---|---|

| Ammonia (or equivalent) | 2-(Thietan-3-ylidene)acetamide | EDC/HOBt, HATU |

| Aniline | N-Phenyl-2-(thietan-3-ylidene)acetamide | EDC/HOBt, HATU |

| Benzylamine | N-Benzyl-2-(thietan-3-ylidene)acetamide | EDC/HOBt, HATU |

| Morpholine | 4-[2-(Thietan-3-ylidene)acetyl]morpholine | EDC/HOBt, HATU |

Hydrazide Synthesis: Hydrazides are valuable synthetic intermediates, often used in the preparation of hydrazones and various heterocyclic systems. The most direct method for synthesizing a hydrazide from a carboxylic acid derivative is through the hydrazinolysis of its corresponding ester. Research on related thietane-containing acetic acids has demonstrated that this is an effective strategy. nih.govgoogle.com For instance, the ethyl ester of a similar compound is readily converted to the desired acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303) in ethanol at room temperature. nih.govnih.gov This reaction typically proceeds in good yield and provides the hydrazide product which can be isolated by precipitation. nih.govgoogle.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 2-(thietan-3-ylidene)acetate (Hypothetical) | Hydrazine Hydrate (85%) | Ethanol | Room Temperature, 4h | 2-(Thietan-3-ylidene)acetohydrazide | ~67% (by analogy) nih.gov |

The resulting 2-(thietan-3-ylidene)acetohydrazide can be further reacted with aldehydes or ketones to form N'-ylidenehydrazides, expanding the molecular diversity accessible from the parent carboxylic acid. nih.gov

Computational and Theoretical Investigations of 2 Thietan 3 Ylidene Acetic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and geometric parameters of molecules. For a compound like 2-(thietan-3-ylidene)acetic acid, both Density Functional Theory (DFT) and ab initio methods would be employed to gain a deep understanding of its molecular characteristics.

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com A DFT study of this compound would begin with geometry optimization to locate the minimum energy structure on the potential energy surface.

The calculated ground state energy would provide insights into the molecule's thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal information about its reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. For instance, in studies of other heterocyclic compounds, the distribution of HOMO and LUMO has been used to understand interactions with other molecules or surfaces. chemrxiv.org

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations of Analogous Thietane (B1214591) Derivatives.

| Parameter | Predicted Value Range | Significance |

| C-S Bond Length (ring) | 1.80 - 1.85 Å | Characteristic of the thietane ring structure. |

| C=C Bond Length (exocyclic) | 1.33 - 1.36 Å | Indicates the double bond character. |

| C-C-C Ring Angle | ~85° - 95° | Reflects the strain in the four-membered ring. |

| Ring Puckering Angle | 30° - 40° | Defines the non-planar conformation of the thietane ring. researchgate.net |

| O-C=O Angle (carboxylic acid) | ~120° - 125° | Typical for a carboxylic acid moiety. |

Note: These values are estimations based on computational studies of various thietane derivatives and may vary in an actual calculation for the specific molecule.

For a more rigorous analysis of the electronic structure, ab initio molecular orbital methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which can be important for molecules with strained rings and multiple functional groups.

High-level ab initio calculations would be particularly useful for benchmarking the results obtained from DFT. They would provide more precise values for properties like electron affinities, ionization potentials, and dipole moments. This information is critical for understanding the molecule's behavior in different chemical environments and its potential for intermolecular interactions.

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the puckering of the thietane ring and the rotation around the C-C single bond connecting the ring to the carboxylic acid group. A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically varying these key dihedral angles.

Computational studies on 3-substituted thietane 1-oxides have shown that the substituent's nature and position significantly influence the ring's conformational preference. acs.org For this compound, the interplay between the sp2 hybridized carbon of the exocyclic double bond and the carboxylic acid group would lead to distinct energy minima on the PES. These minima correspond to the stable conformers of the molecule. The energy barriers between these conformers, which can be calculated as transition states on the PES, would determine the dynamics of their interconversion.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, theoretical studies could explore various potential reactions, such as its synthesis or subsequent transformations.

For example, the synthesis of thietane derivatives can occur through various routes, including the reaction of 1,3-dihalides with a sulfide (B99878) source or via photochemical [2+2] cycloadditions. nih.govacs.org Theoretical calculations can model these reaction pathways, identifying the transition state structures and calculating the activation energies. This information helps in understanding the reaction kinetics and selectivity. Studies on the mechanism of thietane formation from other cyclic precursors have also been conducted, highlighting the utility of computational approaches in elucidating complex reaction pathways. acs.org

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of new compounds.

The infrared (IR) spectrum of this compound can be computationally predicted by performing a frequency calculation on the optimized geometry. xmu.edu.cn These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra for structural validation. The interpretation of experimental spectra can be complex, and theoretical predictions are invaluable for assigning specific absorption bands to particular vibrational modes of the molecule. wiley.com

The calculated IR spectrum would be expected to show characteristic peaks for the functional groups present in this compound.

Table 2: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=C (Exocyclic) | Stretching | 1640 - 1680 | Medium |

| C-S (Thietane Ring) | Stretching | 600 - 700 | Medium to Weak |

| C-H (Aliphatic/Vinylic) | Stretching | 2850 - 3100 | Medium |

Note: These are general ranges and the precise frequencies would be determined by the specific molecular environment and computational method used. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data. researchgate.net

In Silico Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has emerged as a powerful tool in structural elucidation and chemical analysis. While experimental NMR data for this compound provides definitive structural information, computational methods offer a valuable complementary approach for predicting and understanding its spectral features. These theoretical investigations primarily rely on two sophisticated methodologies: Density Functional Theory (DFT) and machine learning-based approaches.

Methodologies for Predicting NMR Chemical Shifts

Density Functional Theory (DFT): DFT calculations have become a standard and robust method for predicting NMR chemical shifts. researchgate.net This quantum mechanical approach models the electron density of a molecule to determine its energetic and electronic properties, including the magnetic shielding tensors of atomic nuclei. researchgate.netaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to ensure the calculated shielding constants are independent of the magnetic field's origin. nih.gov The theoretical shielding constants are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of DFT predictions is influenced by the choice of the functional and the basis set, with hybrid functionals often providing a good balance between accuracy and computational cost. researchgate.netrsc.org For complex molecules, it is often necessary to consider multiple conformations to obtain an accurately averaged predicted spectrum.

Machine Learning (ML): More recently, machine learning and artificial intelligence have been applied to the prediction of NMR chemical shifts with remarkable success. riken.jp These data-driven methods utilize large databases of experimentally determined NMR spectra to train algorithms, such as graph neural networks (GNNs), to recognize patterns between a molecule's structure and its chemical shifts. mdpi.comnih.gov ML models can be significantly faster than DFT calculations and have, in some cases, achieved higher accuracy, with mean absolute errors (MAE) for ¹H shifts reported to be less than 0.1 ppm for certain models. nih.gov Some advanced approaches integrate DFT-calculated parameters as features within a machine learning framework to enhance prediction accuracy. nih.gov

Predicted NMR Data for this compound

As of the latest literature surveys, specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not publicly available. However, based on the established computational methodologies, it is possible to generate theoretical spectra for this compound.

A computational study would first involve the optimization of the 3D geometry of the this compound molecule. Subsequently, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be performed to calculate the isotropic magnetic shielding values for each hydrogen and carbon atom. These values would then be scaled to yield the predicted chemical shifts.

The following tables provide a hypothetical representation of the kind of data that would be generated from such an in silico study. The values presented are for illustrative purposes to demonstrate the expected output of a computational analysis and are not the result of actual calculations performed on the molecule.

Table 1: Hypothetical In Silico Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (on C=) | 5.8 - 6.2 | s | - |

| H (CH₂) | 3.8 - 4.2 | t | J = 7-8 |

| H (CH₂) | 3.2 - 3.6 | t | J = 7-8 |

| H (COOH) | 10.0 - 12.0 | s | - |

Note: The chemical shift ranges and coupling constants are illustrative and based on typical values for similar functional groups.

Table 2: Hypothetical In Silico Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (COOH) | 168 - 172 |

| C (=C) | 125 - 135 |

| C (=C-COOH) | 115 - 125 |

| C (CH₂) | 30 - 35 |

| C (CH₂) | 28 - 33 |

Note: The chemical shift ranges are illustrative and based on typical values for similar functional groups.

The accuracy of these computational predictions is generally high, with modern DFT methods achieving root-mean-square errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com Machine learning models can further reduce this error. mdpi.com Discrepancies between predicted and experimental values can arise from several factors, including the specific computational method employed, the influence of the solvent (which can be modeled using implicit or explicit solvent models), and dynamic effects within the molecule. Despite these challenges, in silico prediction of NMR chemical shifts remains an invaluable tool for the structural analysis of compounds like this compound.

Synthetic Utility and Emerging Applications of 2 Thietan 3 Ylidene Acetic Acid in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block in Organic Synthesis

Thietanes, in general, are recognized as valuable intermediates and building blocks for the synthesis of various sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.net The structure of 2-(Thietan-3-ylidene)acetic acid, featuring an exocyclic α,β-unsaturated carboxylic acid moiety attached to the strained four-membered thietane (B1214591) ring, presents a unique combination of reactive sites. This arrangement allows for a diverse range of chemical transformations, making it a potentially powerful tool in the synthetic chemist's arsenal.

The key structural features that contribute to its versatility include:

The Thietane Ring: A strained four-membered heterocycle containing a sulfur atom, which can influence the reactivity of adjacent functional groups and serve as a handle for further functionalization or ring-opening reactions.

The α,β-Unsaturated System: This Michael acceptor system is susceptible to conjugate addition reactions by a wide variety of nucleophiles. nih.govencyclopedia.publibretexts.org

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, and other derivatives, and can also participate in various coupling reactions.

These features allow this compound to act as a multifunctional building block, enabling the introduction of the thietane motif into larger, more complex molecules. The reactivity of the exocyclic double bond is of particular interest, as it provides a pathway for the stereoselective introduction of substituents at the β-position relative to the carboxyl group.

Applications in the Construction of Intricate Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological targets. The construction of spiro[thietane-3,X'] heterocycles, where X represents the atom of another ring system, is a promising application for derivatives of this compound.

One plausible synthetic strategy involves the conjugate addition of a bifunctional nucleophile to the α,β-unsaturated system. For instance, a nucleophile containing both a soft nucleophilic center (e.g., a thiol) and a hard nucleophilic center (e.g., an amine or alcohol) could first undergo a thia-Michael addition, followed by an intramolecular cyclization onto the ester or a derivative of the carboxylic acid to form the spirocyclic core. This approach allows for the diastereoselective formation of complex spiro-heterocyclic scaffolds.

While specific examples detailing the use of this compound in the synthesis of spirocycles are not widely reported in peer-reviewed literature, the analogous reactivity of other α,β-unsaturated esters attached to cyclic systems supports the feasibility of this application. For example, a key step in the synthesis of certain 2'-spirothietane uridine (B1682114) derivatives involved a Michael reaction of an α,β-unsaturated ester. nih.gov This highlights the potential of the exocyclic double bond in this compound to serve as a linchpin in the assembly of intricate spiro architectures.

Precursor for the Synthesis of Diverse Sulfur-Containing Acyclic and Heterocyclic Compounds

The strained nature of the thietane ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to a diverse array of linear and cyclic sulfur-containing compounds. This compound can serve as a precursor to these molecules through controlled manipulation of the thietane core.

Potential Ring-Opening and Rearrangement Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Ring Opening | Reducing agents (e.g., Raney Nickel) | Acyclic carboxylic acids with a thiol or sulfide (B99878) moiety |

| Oxidative Ring Opening | Oxidizing agents | Sulfonic acids or other oxidized sulfur-containing compounds |

| Base- or Acid-Catalyzed Rearrangement | Strong bases or acids | Rearranged heterocyclic systems or acyclic isomers |

These transformations can be used to generate novel sulfur-containing scaffolds that may not be readily accessible through other synthetic routes. The presence of the acetic acid side chain provides an additional handle for further diversification of the resulting products.

Development of Novel Thietane-Based Scaffolds for Academic Chemical Research

The development of novel molecular scaffolds is crucial for advancing academic research and exploring new areas of chemical biology. This compound and its derivatives represent a platform for the creation of unique thietane-based scaffolds. The inherent strain and non-planar geometry of the thietane ring can impart favorable physicochemical properties, such as increased aqueous solubility and improved metabolic stability, when incorporated into larger molecules.

Research in this area could focus on:

Library Synthesis: Utilizing the reactivity of the α,β-unsaturated system and the carboxylic acid to generate libraries of diverse thietane-containing compounds for biological screening.

Bioisosteric Replacement: Employing the thietane motif as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate the pharmacological properties of known bioactive molecules.

Conformational Scaffolds: Using the rigid thietane ring to control the three-dimensional orientation of appended functional groups, thereby creating conformationally constrained molecules for studying protein-ligand interactions.

While the full potential of this compound in these areas is still being explored, the foundational chemistry of thietanes suggests that it is a promising starting point for the development of novel and impactful chemical tools for academic research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.